GO-203 TFA salt
GO-203 TFA salt
GO-203 TFA salt(cas 1222186-26-6)cell-penetrating MUC1-C peptide inhibitor.
Brand Name:
Vulcanchem
CAS No.:
1222186-26-6
VCID:
VC0197684
InChI:
SMILES:
Molecular Formula:
C87 H170 N52 O19 S2 . C2 H F3 O2
Molecular Weight:
GO-203 TFA salt
CAS No.: 1222186-26-6
Peptides
VCID: VC0197684
Molecular Formula: C87 H170 N52 O19 S2 . C2 H F3 O2
Molecular Weight:
CAS No. | 1222186-26-6 |
---|---|
Product Name | GO-203 TFA salt |
Molecular Formula | C87 H170 N52 O19 S2 . C2 H F3 O2 |
Description | GO-203 TFA salt(cas 1222186-26-6)cell-penetrating MUC1-C peptide inhibitor. |
Synonyms | GO203 TFA salt |
Reference | 1. Mol Cancer Res. 2013 Jul;11(7):714-23. doi: 10.1158/1541-7786.MCR-12-0668. Epub 2013 Mar 28. Oncogenic MUC1-C promotes tamoxifen resistance in human breast cancer. Kharbanda A(1), Rajabi H, Jin C, Raina D, Kufe D. Author information: (1)Dana-Farber Cancer Institute, Harvard Medical School, Boston, MA 02215, USA. Tamoxifen resistance of estrogen receptor-positive (ER+) breast cancer cells has been linked in part to activation of receptor tyrosine kinases, such as HER2, and the PI3K-AKT pathway. Mucin 1 (MUC1) is aberrantly overexpressed in about 90% of human breast cancers, and the oncogenic MUC1-C subunit is associated with ERα. The present studies using HER2 overexpressing BT-474 breast cancer cells, which are constitutively resistant to tamoxifen, demonstrate that silencing MUC1-C is associated with (i) downregulation of p-HER2 and (ii) sensitivity to tamoxifen-induced growth inhibition and loss of clonogenic survival. In contrast, overexpression of MUC1-C in tamoxifen-sensitive MCF-7 breast cancer cells resulted in upregulation of p-AKT and tamoxifen resistance. We show that MUC1-C forms complexes with ERα on the estrogen-responsive promoter of Rab31 and that MUC1-C blocks tamoxifen-induced decreases in ERα occupancy. MUC1-C also attenuated tamoxifen-induced decreases in (i) recruitment of the coactivator CREB binding protein, (ii) Rab31 promoter activation, and (iii) Rab31 mRNA and protein levels. The importance of MUC1-C is further supported by the demonstration that targeting MUC1-C with the cell-penetrating peptide inhibitor, GO-203, sensitized tamoxifen-resistant cells to tamoxifen treatment. Moreover, we show that targeting MUC1-C in combination with tamoxifen is highly synergistic in the treatment of tamoxifen-resistant breast cancer cells. Combined, these findings indicate that MUC1-C contributes to tamoxifen resistance. 2. Genes Cancer. 2011 Jan;2(1):56-64. doi: 10.1177/1947601911405044. MUC1-C Oncoprotein Blocks Terminal Differentiation of Chronic Myelogenous Leukemia Cells by a ROS-Mediated Mechanism. Yin L(1), Kufe D. Author information: (1)Dana-Farber Cancer Institute, Harvard Medical School, Boston, MA, USA. Chronic myelogenous leukemia (CML) inevitably progresses to a blast phase by mechanisms that are not well understood. The MUC1-C oncoprotein is expressed in CML blasts but not chronic phase cells. The present studies demonstrate that treatment of KU812 and K562 CML cells with a cell-penetrating MUC1-C inhibitor, designated GO-203, is associated with increases in reactive oxygen species (ROS) and depletion of glutathione. GO-203 treatment resulted in the complete downregulation of Bcr-Abl expression and induced cell cycle arrest by a ROS-mediated mechanism that was blocked by the antioxidant N-acetylcysteine. Progression of CML to blast crisis has been linked to dysregulation of Wnt/β-catenin signaling and an arrest of differentiation. The present results show that inhibition of MUC1-C induces ROS-mediated suppression of β-catenin expression and induction of a differentiated myeloid phenotype. Our studies also show that GO-203 treatment is associated with ROS-induced decreases in ATP and loss of survival by late apoptosis/necrosis. These findings demonstrate that inhibition of the MUC1-C oncoprotein in CML cells disrupts redox balance and thereby 1) downregulates expression of both Bcr-Abl and β-catenin and 2) induces terminal myeloid differentiation by ROS-mediated mechanisms. |
Last Modified | Aug 20 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume